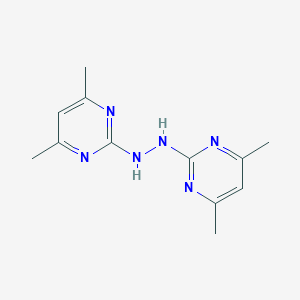

2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)

説明

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) is a versatile chemical compound known for its unique structure and reactivity. This compound features a hydrazine linker between two pyrimidine rings, each substituted with methyl groups at the 4 and 6 positions. It finds applications in various fields such as drug discovery, materials science, and catalysis due to its intriguing properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) typically involves the condensation of a diketone with guanidine nitrate to form an amine-functionalized pyrimidine. This intermediate is then oxidatively coupled with another unit to form the azo-linked bis-pyrimidine compound. Finally, the azo compound is reduced with hydrazine to yield the target compound .

Industrial Production Methods

While specific industrial production methods for 2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

化学反応の分析

Types of Reactions

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert azo compounds back to the hydrazine-linked structure.

Substitution: The methyl groups on the pyrimidine rings can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrazine is a typical reducing agent used in these reactions.

Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives and azo compounds, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, similar structures have been explored as dual inhibitors against HIV-1 reverse transcriptase and integrase, suggesting that 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) could be evaluated for similar antiviral activities .

- Anticancer Potential : Compounds with hydrazine and pyrimidine moieties have been investigated for their ability to inhibit cancer cell proliferation. The hydrazine component can enhance biological activity by interacting with specific molecular targets involved in tumor growth .

Chemical Biology

- Enzyme Inhibition : The compound's structure allows it to act as a potential enzyme inhibitor. Studies have shown that similar hydrazine derivatives can inhibit key enzymes involved in metabolic pathways, making them candidates for drug development .

- Bioactive Molecules : The unique combination of hydrazine and pyrimidine enhances the bioactivity of the compound, making it a subject of interest for developing new therapeutic agents with improved efficacy and selectivity.

Material Science

- Polymer Chemistry : 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices that may exhibit enhanced mechanical properties or thermal stability.

- Catalysis : The compound may serve as a catalyst in various organic reactions due to its ability to stabilize transition states and lower activation energy barriers .

Case Study 1: Antiviral Development

Recent studies on pyrimidine derivatives have led to the discovery of compounds that effectively inhibit HIV replication in vitro. The incorporation of hydrazine into the structure has shown promise in enhancing the potency of these antiviral agents. This suggests a pathway for developing new treatments for viral infections using 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) as a scaffold.

Case Study 2: Enzyme Inhibition

A study focusing on enzyme inhibitors demonstrated that hydrazine-containing compounds could effectively inhibit enzymes critical for cancer cell metabolism. This opens avenues for further research into 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) as a potential lead compound for anticancer drug development.

作用機序

The mechanism of action of 2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) involves its interaction with molecular targets through its hydrazine and pyrimidine moieties. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved. The compound’s ability to undergo reversible isomerization upon UV irradiation also adds to its functional versatility.

類似化合物との比較

Similar Compounds

2,2’-(Z)-diazene-1,2-diylbis(4,6-dimethylpyrimidine): Features a diazene linker instead of a hydrazine linker and exhibits reversible isomerization upon UV irradiation.

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine): Known for its unique reactivity and applications in various fields.

Uniqueness

2,2’-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) stands out due to its hydrazine linker, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of reactions and its applications in diverse scientific fields highlight its uniqueness compared to similar compounds.

生物活性

2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) is a synthetic compound notable for its unique hydrazine linker between two pyrimidine rings. This structure grants it various biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula: CHN

- CAS Number: 7135-09-3

- Molecular Weight: 232.29 g/mol

This compound features a hydrazine moiety that enhances its reactivity and potential interactions with biological targets.

The biological activity of 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Reversible Isomerization: Under UV irradiation, the compound undergoes reversible isomerization, which can modulate its biological effects.

- Antioxidant Activity: It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities reported for 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine):

Antimicrobial Activity

In a study examining the antimicrobial properties of various hydrazine derivatives, 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 40 to 50 µg/mL against tested organisms such as E. faecalis and K. pneumoniae, comparable to standard antibiotics like ceftriaxone.

Anticancer Potential

Research has indicated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, studies reported IC values ranging from 1.26 to 2.96 μM across different cancer types. Notably, the compound maintained efficacy even in drug-resistant cell lines .

Anti-inflammatory Effects

In vitro assays demonstrated that 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) effectively inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α at concentrations as low as 10 µg/mL. This suggests potential applications in treating inflammatory diseases .

特性

IUPAC Name |

1,2-bis(4,6-dimethylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-7-5-8(2)14-11(13-7)17-18-12-15-9(3)6-10(4)16-12/h5-6H,1-4H3,(H,13,14,17)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZOKOHFIDPNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NNC2=NC(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294015 | |

| Record name | 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7135-09-3 | |

| Record name | NSC93473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。